molecular formula C19H22N2O3S B282972 2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole

2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole

Katalognummer B282972
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: WYNLHSFGSAJTNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole, commonly known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurological disorders, and other diseases.

Wirkmechanismus

BIX-01294 is a selective inhibitor of G9a and GLP histone methyltransferases, which are enzymes that catalyze the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and is involved in the regulation of gene expression. By inhibiting G9a and GLP, BIX-01294 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have a number of biochemical and physiological effects. In cancer cells, BIX-01294 induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, BIX-01294 reduces neuroinflammation and oxidative stress, leading to neuroprotection. BIX-01294 has also been shown to have potential applications in epigenetic therapy, as it can alter the epigenetic landscape of cells and regulate gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of BIX-01294 is its selectivity for G9a and GLP histone methyltransferases, which allows for targeted inhibition of these enzymes. Another advantage is its potential therapeutic applications in cancer, neurological disorders, and other diseases. However, there are also limitations to the use of BIX-01294 in lab experiments. For example, it can be difficult to obtain pure BIX-01294 due to its low solubility in water. In addition, the effects of BIX-01294 can be cell type-specific, which can make it difficult to generalize the results of experiments.

Zukünftige Richtungen

There are a number of future directions for research on BIX-01294. One area of interest is the development of more potent and selective inhibitors of G9a and GLP histone methyltransferases. Another area of interest is the exploration of the potential therapeutic applications of BIX-01294 in combination with other drugs or therapies. In addition, there is interest in understanding the mechanisms underlying the cell type-specific effects of BIX-01294 and developing strategies to overcome these limitations. Finally, there is interest in exploring the potential applications of BIX-01294 in epigenetic therapy and understanding its effects on gene expression and cellular behavior.

Synthesemethoden

BIX-01294 is synthesized through a multistep process involving the reaction of 4-tert-butylphenol with ethyl 4-bromo-2-methylbutanoate to form 2-(4-tert-butylphenoxy)ethyl 4-bromo-2-methylbutanoate. This intermediate is then reacted with sodium ethoxide and sulfonyl chloride to form 2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzoimidazole, which is then purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

BIX-01294 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BIX-01294 has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. In addition, BIX-01294 has been shown to have potential applications in epigenetic therapy.

Eigenschaften

Molekularformel

C19H22N2O3S

Molekulargewicht

358.5 g/mol

IUPAC-Name

2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O3S/c1-19(2,3)14-8-10-15(11-9-14)24-12-13-25(22,23)18-20-16-6-4-5-7-17(16)21-18/h4-11H,12-13H2,1-3H3,(H,20,21)

InChI-Schlüssel

WYNLHSFGSAJTNG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.